molecular formula C10H15N3 B7883748 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

Katalognummer: B7883748
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: XYFXXAISRRUKQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic compound featuring a fused bicyclic imidazo[4,5-c]pyridine core linked to a cyclopentane ring via a spiro junction. This structural motif confers unique conformational rigidity and three-dimensionality, making it a promising scaffold for drug discovery. The spirocyclic variant distinguishes itself by enhancing metabolic stability and target selectivity through its constrained geometry .

Eigenschaften

IUPAC Name

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-5-10(4-1)9-8(3-6-13-10)11-7-12-9/h7,13H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFXXAISRRUKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Spirocyclic Imidazo[4,5-c]pyridines

Compound Name Spiro Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key References
3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] Cyclopentane C₁₀H₁₅N₃ 177.25 Not Provided
3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] Cyclohexane C₁₁H₁₇N₃ 191.28 18096-45-2
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] Cyclobutane C₉H₁₃N₃ 163.22 1909313-05-8
3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] Cyclobutane (substituted) C₁₁H₁₇N₃ 191.27 1934936-66-9

Key Observations :

  • Larger rings (e.g., cyclohexane) increase molecular weight and may enhance binding to deeper protein pockets .
  • Substituent Effects : Methyl substitutions (e.g., 3,4-dimethylcyclobutane) add steric hindrance and lipophilicity, which can modulate pharmacokinetic properties such as metabolic stability .

Pharmacological Activity Comparison

Imidazo[4,5-c]pyridines vs. Imidazo[4,5-b]pyridines :

  • Antiproliferative Activity: Imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity, with IC₅₀ values in the nanomolar range for compounds like regioisomers 6, 7, and 9 (IC₅₀ = 0.3–0.9 µM against HCT116 and MCF-7 cells) . In contrast, imidazo[4,5-c]pyridines are less explored for anticancer applications but show promise in antibacterial contexts (e.g., DNA polymerase III inhibition via compounds like 30a and 30b) .
  • Binding Affinity : Imidazo[4,5-b]pyridines bind to Aurora kinase A (AURKA) and EGFR through specific hydrophobic interactions, while the spirocyclic imidazo[4,5-c]pyridine scaffold may adopt distinct binding modes due to its rigid geometry .

Spiro vs. Non-Spiro Derivatives:

  • Non-spiro imidazo[4,5-c]pyridines, such as 4-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 159326), exhibit moderate DNA/RNA binding (log Kₛ = 5–7), whereas spiro derivatives may display enhanced selectivity due to reduced conformational flexibility .

Spirocyclic Imidazo[4,5-c]pyridines :

  • Synthesized via cyclization of diaminopyridines with carboxylic acids or aldehydes under dehydrating conditions (e.g., polyphosphoric acid) . Microwave-assisted methods improve yields (~75%) and reduce reaction times .
  • Example: Cyclopentane-spiro derivatives require precise control of stoichiometry and temperature to avoid side products like pyrrolo[3,4-b]pyridines .

Non-Spiro Analogues:

  • Imidazo[4,5-b]pyridines are often synthesized via Ytterbium triflate-catalyzed condensation or Fe-mediated reduction of nitropyridines .

Biologische Aktivität

3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N3_3
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 18096-46-3

The compound features a unique spirocyclic structure that combines a cyclopentane ring with an imidazo[4,5-c]pyridine moiety, which is essential for its biological activity.

Synthesis

The synthesis of 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors under controlled conditions, often utilizing [2+2] cycloaddition reactions. This process may require specific catalysts and temperature control to ensure the correct formation of the spirocyclic structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colorectal), SKOV3 (ovarian), U87 (glioblastoma), and MCF-7 (breast).
  • IC50_{50} Values : Ranging from 3.83 to 11.94 μM compared to standard drugs like erlotinib.

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Cell LineIC50_{50} (μM)Comparison Drug
HCT-1163.83Erlotinib
SKOV311.94Doxorubicin
U878.50Cisplatin
MCF-79.00Tamoxifen

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells:

  • EGFR Inhibition : Similar compounds have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is critical in many cancers.
  • PI3K Pathway Modulation : The compound may also influence the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Study on Antitumor Efficacy

A study published in Molecules examined the efficacy of various derivatives of spirocyclic compounds, including 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]. The results indicated:

  • Enhanced Antitumor Activity : The compound showed significant antitumor efficacy in preclinical models.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] has a favorable safety profile compared to established chemotherapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.